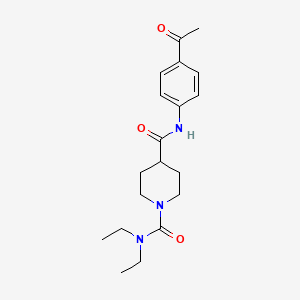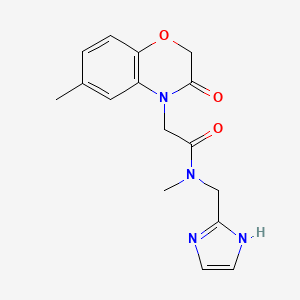
N~4~-(4-acetylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(4-acetylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as APDC, is a piperidine-based compound that has been extensively studied for its potential applications in scientific research. APDC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C~19~H~26~N~2~O~3~.
作用機序
The mechanism of action of APDC involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. By binding to this receptor, APDC modulates the activity of a variety of ion channels and enzymes, leading to changes in cellular signaling and gene expression. The exact mechanism by which APDC modulates these processes is still under investigation, but it is believed to involve the regulation of calcium homeostasis and the modulation of protein-protein interactions.
Biochemical and Physiological Effects
APDC has been shown to have a variety of biochemical and physiological effects, particularly in the central nervous system. In animal models, APDC has been shown to reduce anxiety-like behavior, improve memory, and reduce pain sensitivity. APDC has also been shown to have neuroprotective effects in models of neurodegenerative disease, including Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of APDC for laboratory experiments is its selectivity for the sigma-1 receptor. This allows researchers to selectively modulate this receptor without affecting other signaling pathways. However, one limitation of APDC is its relatively low potency, which may limit its effectiveness in certain experimental conditions.
将来の方向性
There are several potential future directions for research on APDC. One area of interest is the development of more potent and selective sigma-1 receptor inhibitors based on the structure of APDC. Another area of interest is the investigation of the therapeutic potential of APDC for neurological disorders, particularly depression, anxiety, and neuropathic pain. Finally, research on the mechanism of action of APDC and its effects on cellular signaling and gene expression may lead to a better understanding of the role of the sigma-1 receptor in physiological processes.
合成法
The synthesis of APDC involves the reaction of 4-acetylbenzaldehyde with diethyl malonate in the presence of piperidine and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield APDC as a precipitate. The synthesis of APDC is relatively straightforward and can be accomplished using standard laboratory techniques.
科学的研究の応用
APDC has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. APDC is a potent and selective inhibitor of the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. By inhibiting the sigma-1 receptor, APDC has been shown to modulate these processes and may have therapeutic potential for a variety of neurological disorders, including depression, anxiety, and neuropathic pain.
特性
IUPAC Name |
4-N-(4-acetylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-4-21(5-2)19(25)22-12-10-16(11-13-22)18(24)20-17-8-6-15(7-9-17)14(3)23/h6-9,16H,4-5,10-13H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUFZMHIQSYMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(allyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5420348.png)
![N-(4-fluorophenyl)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-piperidinamine](/img/structure/B5420359.png)
![6-(4-chlorophenyl)-3-[(3-ethylpiperazin-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B5420366.png)
![(1R*,2R*,6S*,7S*)-4-{[2,2-dimethyl-1-(3-methyl-2-thienyl)cyclopropyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5420376.png)
![N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-2-furamide](/img/structure/B5420381.png)
![2-(1,3-benzothiazol-2-yl)-3-[5-(2,6-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5420385.png)
![4-(5-{[(3-pyridin-2-ylpropyl)amino]carbonyl}pyridin-2-yl)morpholine-2-carboxamide](/img/structure/B5420390.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B5420398.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5420408.png)
![isopropyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5420409.png)
![1-(2-methoxy-1-methylethyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5420428.png)
![N-(4-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5420435.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5420439.png)
